6-methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}-1H-indole-2-carboxamide
Description
6-Methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}-1H-indole-2-carboxamide is a synthetic indole derivative characterized by a methoxy group at position 6 of the indole core and a carboxamide moiety linked to a para-substituted phenyl group bearing a methylcarbamoyl side chain (Figure 1).
Properties
IUPAC Name |
6-methoxy-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-20-18(23)9-12-3-6-14(7-4-12)21-19(24)17-10-13-5-8-15(25-2)11-16(13)22-17/h3-8,10-11,22H,9H2,1-2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFABYDDZEOFAJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}-1H-indole-2-carboxamide typically involves a series of organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific synthetic route and reaction conditions for this compound may vary, but generally involve the use of methanesulfonic acid under reflux in methanol .
Chemical Reactions Analysis
6-methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential antiviral, anti-inflammatory, and anticancer activities.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
Key Observations :
- Substituent Position : Unlike fluoro-substituted analogs (e.g., compounds in ), the methoxy group at position 6 in the target compound may reduce electrophilicity and alter hydrogen-bonding interactions with biological targets .
- Aryl Group Complexity : The methylcarbamoyl side chain in the target compound introduces a polar amide group, contrasting with benzoyl or sulfonyl groups in analogs (e.g., compounds 29–33 in ), which may affect solubility and pharmacokinetics .
Spectroscopic and Analytical Comparisons
- NMR Profiles: The methoxy group (δ ~3.76 ppm in ^1H-NMR) and carboxamide NH (δ ~12.1–12.3 ppm) are diagnostic signals, as seen in related indole-2-carboxamides .
- Mass Spectrometry : The molecular ion [M+H]⁺ for the target compound (theoretical m/z 338.14) would align with analogs like N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (m/z 359.12) .
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